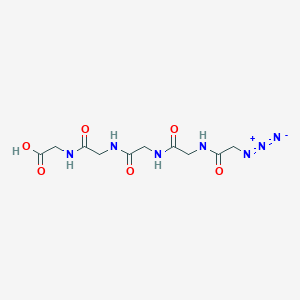

N3-Gly-Gly-Gly-Gly-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRYJIBFEWSVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), a bifunctional linker molecule of significant interest in chemical biology, drug development, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics.

Core Molecule Profile

This compound is a versatile chemical entity featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH) terminus, separated by a flexible pentaglycine (B1581309) linker. The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient and specific covalent attachment to alkyne-modified molecules. The pentaglycine chain provides a hydrophilic and flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules. The terminal carboxylic acid allows for standard peptide coupling reactions, typically to amine-containing molecules.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented in publicly available literature. However, based on its structure, the following properties can be inferred.

| Property | Value | Source |

| Molecular Formula | C10H15N7O6 | Calculated |

| Molecular Weight | 329.27 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF.[1][2] | Inferred |

Note: Empirical determination of properties such as melting point, exact solubility, and spectral data (NMR, Mass Spectrometry) is recommended upon synthesis or acquisition.

Synthesis and Purification

Hypothetical Solid-Phase Synthesis Protocol

This protocol outlines a potential method for the synthesis of N3-(Gly)5-OH on a solid support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

Workflow:

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF.

-

Iterative Deprotection and Coupling:

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the next Fmoc-Gly-OH unit using a suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA) in DMF.

-

Repeat this cycle three more times to assemble the pentaglycine chain.

-

-

Azide Incorporation: After the final glycine (B1666218) coupling and Fmoc deprotection, couple azidoacetic acid to the N-terminus of the peptide chain.

-

Cleavage: Cleave the final product from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Gradient:

-

A linear gradient from 5% to 50% Solvent B over 30 minutes is a typical starting point, to be optimized based on the crude product's retention time.

Detection:

-

UV detection at 214 nm and 280 nm.

Post-Purification:

-

Pool fractions containing the pure product.

-

Lyophilize to obtain the final product as a fluffy white solid.

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, N3-(Gly)5-OH can be used to connect a cytotoxic payload to a monoclonal antibody. The synthesis of an ADC using this linker typically involves a multi-step process.

General Workflow for ADC Synthesis:

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-terminated linker-payload to an alkyne-modified antibody.

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

N3-(Gly)5-Drug conjugate (dissolved in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution

-

Reducing agent (e.g., sodium ascorbate) solution

-

Copper-chelating ligand (e.g., THPTA) solution

Procedure:

-

Preparation of Reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA.

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified antibody solution.

-

Add the N3-(Gly)5-Drug conjugate solution (typically a 5-10 fold molar excess).

-

Add the THPTA solution, followed by the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

-

Purification: Remove unreacted linker-payload and copper catalyst using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Analysis: Characterize the resulting ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity of the conjugate.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological molecules.

Materials:

-

Antibody modified with a strained alkyne (e.g., DBCO, BCN)

-

N3-(Gly)5-Drug conjugate (dissolved in DMSO)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified antibody and the N3-(Gly)5-Drug conjugate (typically a 3-5 fold molar excess).

-

-

Incubation: Incubate the reaction at 4°C or room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification and Analysis: Follow the same purification and analysis procedures as described for CuAAC.

Characterization

Thorough characterization of this compound and its conjugates is essential to ensure identity, purity, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycine methylene (B1212753) protons and a signal corresponding to the methylene group adjacent to the azide.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the peptide bonds and the carbon attached to the azide group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized N3-(Gly)5-OH. For ADCs, native mass spectrometry is a powerful tool to determine the drug-to-antibody ratio distribution.

Signaling Pathways

The this compound molecule itself is a synthetic linker and does not directly participate in or modulate signaling pathways. However, the ADCs constructed using this linker are designed to target specific cell surface receptors that are often key components of signaling pathways implicated in diseases such as cancer. For example, an ADC targeting HER2 would interfere with the HER2 signaling pathway upon internalization and release of the cytotoxic payload. The specific signaling pathway affected is determined by the target of the monoclonal antibody used in the ADC.

Conclusion

This compound is a valuable tool for researchers in the field of bioconjugation and drug development. Its bifunctional nature, combining the versatility of click chemistry with a flexible hydrophilic spacer, makes it an attractive linker for the construction of complex biomolecules such as antibody-drug conjugates. While detailed, specific experimental data for this molecule is not widely published, its synthesis and application can be achieved through well-established chemical methodologies. As with any synthetic reagent, thorough characterization is paramount to ensure its successful application in research and development.

References

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Gly-Gly-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-pentaglycine, is a heterobifunctional molecule featuring a terminal azide (B81097) group and a carboxylic acid. This compound is of significant interest in chemical biology and drug discovery, primarily serving as a versatile linker. The azide moiety allows for facile and specific modification through bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The pentaglycine (B1581309) chain offers a flexible, hydrophilic spacer that can influence the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, characterization, and applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize key physicochemical properties, with some values being estimated based on the properties of its constituent parts (glycine) and related oligo-glycine peptides.

| Identifier | Value |

| IUPAC Name | 2-(2-(2-(2-(2-azidoacetamido)acetamido)acetamido)acetamido)acetic acid |

| Molecular Formula | C10H15N7O6 |

| Molecular Weight | 329.27 g/mol |

| CAS Number | 2250433-77-1 |

| Property | Value | Notes |

| Appearance | White to off-white solid | Expected physical state at room temperature. |

| Melting Point | >200 °C (decomposes) | Estimated based on similar peptides; glycine (B1666218) itself decomposes at 233 °C.[1] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated based on the pKa of the C-terminal carboxyl group in oligoglycines. |

| pKa (Azide, conjugate acid) | Not applicable | The azide group is not typically protonated under physiological conditions. |

| LogP | Highly negative (hydrophilic) | The pentaglycine chain and terminal carboxylate contribute to high water solubility. |

| Solubility | Observation |

| Water | Soluble, especially at neutral to basic pH. Solubility of oligoglycines in water is known to decrease with increasing chain length.[2][3] |

| DMSO | Soluble |

| DMF | Soluble |

| Methanol | Sparingly soluble |

| Acetonitrile (B52724) | Sparingly soluble |

| Dichloromethane | Insoluble |

| Diethyl Ether | Insoluble |

Synthesis

This compound is most commonly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol describes a representative synthesis on a 0.1 mmol scale using a manual SPPS approach.

Materials:

-

Rink Amide resin (or a similar resin suitable for C-terminal carboxylic acids)

-

Fmoc-Gly-OH

-

Azidoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC) or another suitable coupling agent

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

-

First Glycine Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF twice (5 min and then 15 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Glycine 2-5):

-

Repeat the following cycle for the next four glycine residues:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min).

-

Washing: Wash the resin with DMF and DCM.

-

Coupling: Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

-

-

Azidoacetic Acid Coupling:

-

Perform a final Fmoc deprotection as described above.

-

Wash the resin thoroughly.

-

Pre-activate azidoacetic acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add the activated azidoacetic acid solution to the resin and agitate for 2-4 hours. A Kaiser test can be used to monitor the reaction for the disappearance of free amines.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Treat the resin with the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Given the polar nature of this compound, a steep gradient may not be necessary.

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of water or a low percentage of ACN in water (e.g., 5% ACN).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Flow Rate: 15-20 mL/min

-

Detection: 214 nm and 280 nm (the latter to check for aromatic impurities)

-

Gradient: A shallow gradient is recommended. For example:

-

0-5 min: 5% B

-

5-35 min: 5% to 25% B

-

35-40 min: 25% to 95% B

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B

-

-

-

Fraction Collection and Analysis:

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide.

-

Expected [M+H]⁺: 330.12

-

Expected [M+Na]⁺: 352.10

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide. The following are expected chemical shifts in D₂O.

| Proton Assignment | Expected ¹H Chemical Shift (ppm) |

| Azidoacetyl-CH₂ | ~4.1 |

| Glycine-α-CH₂ (x5) | 3.8 - 4.0 |

| Carbon Assignment | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~175 |

| Amide C=O (x5) | 170 - 173 |

| Azidoacetyl-CH₂ | ~52 |

| Glycine-α-CH₂ (x5) | 42 - 44 |

Reactivity and Applications

The primary utility of this compound lies in its terminal azide group, which can undergo highly specific and efficient click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

Representative Protocol for CuAAC:

-

Dissolve this compound and an alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

-

Add a copper(I) source, typically prepared in situ by reducing copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

-

A copper-chelating ligand, such as THPTA or TBTA, is often included to stabilize the copper(I) and improve reaction efficiency.

-

The reaction is typically allowed to proceed at room temperature for 1-12 hours.

-

The resulting triazole-linked conjugate can be purified by RP-HPLC.[8][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with the azide. This is particularly useful for biological applications where copper toxicity is a concern.

Representative Protocol for SPAAC:

-

Dissolve this compound and a strained alkyne-functionalized molecule in an aqueous buffer (e.g., PBS).

-

The reaction proceeds without a catalyst and is typically complete within a few hours at room temperature.

-

The product can be purified by size-exclusion chromatography or RP-HPLC.

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[2][10][11] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The pentaglycine chain in this compound can serve as a flexible and hydrophilic linker, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and for improving the overall physicochemical properties of the PROTAC molecule.[7][12][13][14]

The following diagram illustrates the mechanism of action of a PROTAC targeting the oncogenic protein KRAS G12C for degradation via the ubiquitin-proteasome pathway.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its bifunctional nature, combining a click-reactive azide handle with a flexible pentaglycine linker, allows for the straightforward synthesis of complex biomolecular conjugates. The protocols and data presented in this guide provide a foundational framework for the synthesis, purification, characterization, and application of this versatile molecule, particularly in the rapidly advancing field of targeted protein degradation. Further optimization of experimental conditions may be necessary depending on the specific application and the nature of the molecules being conjugated.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Structure and Synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH, an azido-functionalized pentaglycine (B1581309) peptide. This molecule is of significant interest in biochemical and pharmaceutical research, primarily as a versatile building block in bioconjugation and drug delivery systems. The presence of the terminal azide (B81097) group allows for facile modification via "click chemistry," enabling the attachment of various functionalities such as reporter molecules, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains.

Chemical Structure and Properties

This compound, also known as azido-pentaglycine, is a synthetic peptide composed of five repeating glycine (B1666218) units with an azide moiety attached to the N-terminus. The C-terminus is a carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H15N7O6 | [1] |

| Molecular Weight | 329.3 g/mol | [1] |

| CAS Number | 2250433-77-1 | [1] |

| Appearance | White to off-white powder | General knowledge |

| Purity | Typically >96% | [1] |

| SMILES | OC(CNC(CNC(CNC(CNC(CN=[N+]=[N-])=O)=O)=O)=O)=O | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification at each step. The synthesis can be conceptualized in two main stages: the assembly of the protected pentaglycine chain and the introduction of the N-terminal azide group.

General Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with a resin support, to which the C-terminal glycine is attached. The peptide chain is then elongated through iterative cycles of deprotection and coupling of Fmoc-protected glycine monomers. Finally, the N-terminal azide is introduced, and the completed peptide is cleaved from the resin and purified.

General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Rink Amide resin or other suitable resin for C-terminal carboxylic acids.

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent.

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt) as a coupling additive.

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Azidoacetic acid N-hydroxysuccinimide ester (or a similar azido-transfer reagent).

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS) and water as scavengers.

-

Cold diethyl ether for precipitation.

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Couple the first Fmoc-Gly-OH to the resin using a suitable activation method (e.g., DIC/Oxyma). The reaction is typically carried out for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF and DCM.

-

Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3-5 equivalents), a coupling agent (e.g., DIC, 3-5 equivalents), and an additive (e.g., Oxyma, 3-5 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

Repeat this deprotection and coupling cycle four more times to assemble the pentaglycine chain.

-

-

N-terminal Azidation:

-

After the final Fmoc deprotection, wash the resin-bound pentaglycine thoroughly.

-

Dissolve azidoacetic acid N-hydroxysuccinimide ester (or another suitable azido-transfer reagent) in DMF and add it to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Characterization:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

-

Table 2: Representative Quantitative Data for SPPS of Oligo-peptides

| Parameter | Typical Value Range | Notes |

| Coupling Efficiency per Step | >99% | Crucial for the synthesis of longer peptides. Can be monitored by the Kaiser test. |

| Overall Crude Yield | 40-70% | Highly dependent on the peptide sequence and length. |

| Purity after HPLC | >95% | Dependent on the efficiency of the purification protocol. |

Note: The data in this table are illustrative for general solid-phase peptide synthesis and may vary for the specific synthesis of this compound.

Applications in Research and Drug Development

The this compound peptide is a valuable tool for a variety of applications in biomedical research and drug development, primarily due to the bioorthogonal reactivity of the azide group.

Applications of this compound via click chemistry.

-

Bioconjugation: The azide group can be selectively reacted with alkyne-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent attachment of:

-

Fluorescent dyes or biotin for imaging and detection purposes.

-

Targeting moieties (e.g., antibodies, small molecules) to direct the peptide to specific cells or tissues.

-

-

Drug Delivery: The pentaglycine chain can act as a hydrophilic linker in drug-conjugates, potentially improving the solubility and pharmacokinetic properties of hydrophobic drugs.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, leading to longer circulation times in vivo.

-

Surface Immobilization: The peptide can be used to functionalize surfaces of biomaterials or nanoparticles.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity for advanced applications in chemical biology, drug discovery, and materials science. Its synthesis, achievable through well-established solid-phase peptide synthesis protocols, provides a robust platform for the development of novel bioconjugates and functionalized biomolecules. The ability to precisely introduce an azide handle via this pentaglycine linker offers researchers a powerful tool for molecular design and engineering.

References

An In-depth Technical Guide to N3-Gly-Gly-Gly-Gly-Gly-OH: Synthesis, Applications, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azido-pentaglycine molecule, N3-Gly-Gly-Gly-Gly-Gly-OH. This document details its physicochemical properties, provides a detailed protocol for its synthesis, outlines its application in bioconjugation via click chemistry, and explores its potential utility in studying cellular signaling pathways.

Core Molecular Data

This compound is a versatile chemical tool primarily utilized in bioconjugation and chemical biology. The presence of a terminal azide (B81097) group allows for its specific ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.

| Property | Value |

| Molecular Formula | C10H15N7O6 |

| Molecular Weight | 329.27 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Terminal Azide (-N3), Carboxylic Acid (-OH), Pentaglycine (B1581309) Linker |

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) utilizing an azido-functionalized glycine (B1666218) precursor. The following protocol is based on established methods for the synthesis of azido-peptides.[1][2][3]

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

2-(azidoacetyl)amino]acetic acid (or a similar N-protected azido-glycine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine (B6355638) in DMF (20%)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Glycine Couplings: Repeat the Fmoc deprotection and coupling steps four more times to assemble the pentaglycine backbone.

-

Azido-Glycine Coupling: For the final coupling step, use [2-(azidoacetyl)amino]acetic acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF. Shake for 2 hours and wash the resin.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Synthesis workflow for this compound.

Application in Bioconjugation: Click Chemistry

This compound is an ideal reagent for click chemistry. The azide group reacts specifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5][6] This reaction is widely used to conjugate peptides to other molecules such as fluorescent dyes, biotin, or drug molecules.[7][8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer

-

DMSO (if needed to dissolve starting materials)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in the reaction buffer (e.g., PBS) to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized molecule in DMSO or the reaction buffer to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

This compound solution (1 equivalent)

-

Alkyne-functionalized molecule solution (1.2 equivalents)

-

Copper ligand solution (to a final concentration of 1 mM)

-

CuSO4 solution (to a final concentration of 0.2 mM)

-

-

Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2 mM.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, the conjugated product can be purified by RP-HPLC to remove unreacted starting materials and the catalyst.

-

Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.

Workflow for CuAAC (Click Chemistry).

Potential Application in Drug Development and Signaling Pathway Analysis

The ability to conjugate N3-pentaglycine to various functional molecules opens up avenues for its use in drug development and as a tool for studying cellular processes. For instance, it can be used as a linker in the construction of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), where a cytotoxic payload is attached to a targeting moiety.[9][10][11][12][13]

Furthermore, by conjugating N3-pentaglycine to a known bioactive peptide or a small molecule inhibitor, it is possible to create chemical probes to study specific signaling pathways. For example, a hypothetical probe could be designed to investigate the MAPK/ERK pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[14][15][16]

Hypothetical Application: Probing the MAPK/ERK Signaling Pathway

A known inhibitor of a kinase in the MAPK/ERK pathway could be functionalized with an alkyne group. This alkyne-inhibitor could then be "clicked" to N3-pentaglycine, which itself could be further conjugated to a reporter molecule like a fluorophore. This molecular probe could then be introduced to cells to visualize the localization of the target kinase or to study the effects of targeted inhibition on downstream signaling events.

Hypothetical targeting of the MAPK/ERK pathway.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibody-Drug Conjugates for the Treatment of Non-Small Cell Lung Cancer with Central Nervous System Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advancements in Antibody-Drug Conjugates: Next-Generation Strategies for Enhanced Efficacy and Safety - hubXchange [hub-xchange.com]

- 13. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK signaling to the early secretory pathway revealed by kinase/phosphatase functional screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N3-Gly-Gly-Gly-Gly-Gly-OH: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH (Azido-pentaglycine) is a specialized chemical reagent with the CAS number 2250433-77-1. It belongs to the class of bioorthogonal click chemistry reagents and serves as a versatile linker molecule. Its structure, featuring a terminal azide (B81097) group and a pentaglycine (B1581309) chain, provides a unique combination of reactivity and hydrophilicity, making it a valuable tool in the fields of chemical biology, drug discovery, and materials science. This guide provides a comprehensive overview of its properties, applications, and the fundamental experimental workflows in which it is employed.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below. This data is compiled from various commercial suppliers.

| Property | Value | Reference |

| CAS Number | 2250433-77-1 | [1][2][] |

| Molecular Formula | C10H15N7O6 | [1] |

| Molecular Weight | 329.3 g/mol | [1] |

| Purity | Typically >96% | [1] |

| Synonyms | Azidoacetyl tetraglycine, N3-(Gly)5-OH, N3-GGGGG-OH, 2-(2-{2-[2-(2-azidoacetamido)acetamido]acetamido}acetamido)acetic acid | [2] |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a linker molecule, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[] The azide group provides a reactive handle for "click" chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity.[4]

Key Applications Include:

-

Antibody-Drug Conjugates (ADCs): The pentaglycine linker can be conjugated to an antibody, while the azide group allows for the attachment of a cytotoxic payload via click chemistry. The glycine (B1666218) repeats can enhance solubility and provide a spacer between the antibody and the drug.

-

Peptide and Protein Modification: This reagent can be used to introduce an azide group onto peptides or proteins, enabling their subsequent conjugation to other molecules such as imaging agents, polyethylene (B3416737) glycol (PEG), or small molecule drugs.

-

Surface Functionalization: The azide group can be used to attach biomolecules to surfaces that have been modified with a complementary alkyne, facilitating the creation of biosensors and other advanced materials.

Experimental Protocols and Methodologies

The core utility of this compound revolves around its participation in click chemistry reactions. The two most common types are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (present in this compound) and a terminal alkyne.

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., a modified drug or protein)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

A suitable buffer system (e.g., phosphate-buffered saline - PBS)

Methodology:

-

Dissolution: Dissolve this compound and the alkyne-containing molecule in the chosen buffer.

-

Premixing: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the reducing agent (sodium ascorbate). The addition of a ligand like TBTA can improve reaction efficiency and protect biomolecules.

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne.

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.

-

Purification: Purify the resulting conjugate using standard techniques such as size exclusion chromatography or dialysis to remove unreacted components and the catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. This method is often preferred for reactions involving live cells or other systems where copper toxicity is a concern.[4][5]

Materials:

-

This compound

-

A molecule functionalized with a strained cyclooctyne (e.g., DBCO-PEG-NHS ester)

-

A suitable buffer system (e.g., PBS)

Methodology:

-

Dissolution: Dissolve this compound and the cyclooctyne-containing molecule in the buffer.

-

Reaction: Mix the two solutions.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C. The reaction is typically slower than CuAAC but proceeds efficiently without a catalyst.

-

Purification: Purify the conjugate using appropriate chromatographic methods.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for the application of this compound in bioconjugation.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathways and Logical Relationships

While this compound is not known to directly participate in or modulate any specific signaling pathways, it is a tool used to study them. For instance, it can be used to create fluorescently labeled probes that can track the localization of a protein within a signaling cascade or to deliver an inhibitor to a specific cellular target involved in a pathway. The logical relationship of its use in such an application is depicted below.

Caption: Logical workflow for creating and using a probe to study a signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for researchers in drug development and chemical biology. Its azide functionality allows for robust and specific conjugation to a wide variety of molecules through click chemistry, while the pentaglycine spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates. While detailed experimental data for this specific molecule in peer-reviewed literature is not widely available, its utility can be inferred from the extensive application of similar azide- and glycine-containing linkers in the construction of complex bioconjugates. The experimental workflows provided in this guide offer a starting point for the practical application of this reagent in the laboratory.

References

An In-depth Technical Guide to Azide-Containing Peptide Linkers for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing peptide linkers, detailing their synthesis, core bioconjugation chemistries, and applications in research and drug development. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.

Introduction to Azide-Containing Peptide Linkers

Azide-containing peptide linkers are versatile tools in chemical biology and drug development. The azide (B81097) group serves as a chemical handle for various bioorthogonal ligation reactions, allowing for the precise and efficient conjugation of peptides to other molecules such as small molecule drugs, fluorescent probes, or larger biomolecules.[1] These linkers are integral to the construction of complex bioconjugates with enhanced therapeutic properties or for studying biological processes.[2] The stability of the azide group in aqueous and oxidative conditions, combined with its highly specific reactivity, makes it an ideal component for bioconjugation.[3]

The primary utility of azide linkers lies in their participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] Additionally, the Staudinger ligation offers a traceless method for forming amide bonds.[6] These reactions are characterized by high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making them suitable for modifying sensitive biological molecules.[7][8]

Core Bioconjugation Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8][9] This reaction is widely used for peptide conjugation due to its reliability and the fact that the resulting triazole ring is a good mimic of an amide bond in terms of size and polarity.[4][7]

Key Features:

-

High Efficiency: The reaction proceeds rapidly to near completion under mild conditions.[4]

-

Versatility: It can be performed in various solvents, including water, and across a wide pH range.[7][9]

-

Stability: The resulting triazole linkage is resistant to hydrolysis, oxidation, and enzymatic degradation.[4]

A primary consideration for in vivo applications is the cytotoxicity of the copper catalyst.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper cytotoxicity, SPAAC was developed as a copper-free alternative.[4] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously with an azide.[10][] The release of ring strain drives the reaction forward, eliminating the need for a catalyst.[][12]

Key Features:

-

Bioorthogonal: The absence of a copper catalyst makes it ideal for use in living systems.[][12]

-

Fast Kinetics: While generally slower than CuAAC, the development of more strained cyclooctynes has significantly increased reaction rates.

-

High Selectivity: The reaction is highly specific between the azide and the cyclooctyne.[13]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine-thioester.[14][15] A key advantage of this method is that it is "traceless," meaning no residual atoms from the phosphine (B1218219) reagent are incorporated into the final peptide product.[6][16] This makes it a powerful tool for the chemical synthesis of proteins.[6]

Key Features:

-

Traceless: Forms a native amide bond without any byproducts incorporated into the peptide.[6]

-

Chemoselective: The reaction is highly specific between the azide and the phosphinothioester.[15]

-

Alternative to Native Chemical Ligation: It does not require an N-terminal cysteine residue, offering greater flexibility in peptide synthesis.[6]

Synthesis of Azide-Containing Peptides

Azide functionalities can be incorporated into peptides through two primary strategies: the use of azide-containing amino acid building blocks during solid-phase peptide synthesis (SPPS) or the post-synthetic modification of a peptide.

-

Incorporation during SPPS: Azido (B1232118) amino acids, such as Fmoc-L-azidoalanine, can be directly incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[1][17] This allows for precise, site-specific placement of the azide group.

-

Post-Synthetic Modification: Peptides can be modified after synthesis to introduce an azide group. This can be achieved by reacting a lysine (B10760008) side chain with an azide-containing NHS ester or by converting a C-terminal hydrazide to an azide.[3][18][19]

Data Presentation

Table 1: Comparison of Core Bioconjugation Chemistries

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |

| Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide | Phosphinothioester, Azide |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Amide bond |

| Catalyst | Copper(I) | None | None |

| Key Advantage | High efficiency and versatility[7][9] | Copper-free, suitable for in vivo applications[4][] | Traceless, forms a native amide bond[6] |

| Limitation | Copper cytotoxicity[4] | Slower kinetics than CuAAC, sterically demanding cyclooctynes[12] | Potential for side reactions with non-glycyl residues[15] |

Table 2: Common Azide-Containing Linkers and Their Applications

| Linker Type | Example | Key Features | Primary Application |

| PEGylated Linkers | Azide-PEG4-NHS ester | Hydrophilic, improves solubility and pharmacokinetic properties[2][20] | Peptide-drug conjugates, protein labeling[2][21] |

| Aliphatic Linkers | 3-Azidopropionic Acid | Short, simple linker for attaching azide functionality[18] | General bioconjugation |

| Aromatic Linkers | 3-azido-5-(azidomethyl)benzoic acid | Rigid, can provide defined spacing[5] | Construction of probes and complex bioconjugates |

| Chelating Linkers | Picolyl Azides | Enhances CuAAC reaction rates through copper chelation[5] | Applications requiring rapid conjugation |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified peptide to an alkyne-containing molecule.

Materials:

-

Alkyne-modified protein/peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)[13]

-

Azide-containing molecule stock solution (in DMSO or water)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[5]

-

Ligand stock solution (e.g., 50 mM TBTA in DMSO)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).[13]

-

Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[13]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the final desired concentration in the reaction. Let it stand for a few minutes.[13]

-

Initiate the reaction by adding the catalyst premix and then the freshly prepared sodium ascorbate solution to the reaction mixture.

-

Gently mix and incubate at room temperature for 1-4 hours.

-

Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[13]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified peptide with a strained alkyne (e.g., DBCO).

Materials:

-

Azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained alkyne (e.g., DBCO-NHS ester) stock solution (in DMSO)

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified peptide in the buffer to the desired final concentration (e.g., 1 mg/mL).[13]

-

Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the peptide). The final DMSO concentration should be kept below 10% (v/v).[13]

-

Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactants.[13]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Purify the conjugate using SEC or dialysis to remove unreacted reagents.

On-Resin Synthesis of an Azide-Containing Peptide

This protocol describes the incorporation of an azido amino acid during Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

-

Rink Amide resin

-

Coupling reagents: HBTU, HOBt

-

Base: DIEA

-

Solvents: DMF, CH₂Cl₂

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and CH₂Cl₂.

-

Amino Acid Coupling:

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash with ether.

-

Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. qyaobio.com [qyaobio.com]

- 4. jpt.com [jpt.com]

- 5. benchchem.com [benchchem.com]

- 6. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. encapsula.com [encapsula.com]

- 19. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycine Repeats in Peptide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide linkers are critical components in the design of fusion proteins, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cells, facilitating proper folding, stability, and function of multi-domain biotherapeutics. Among the various types of linkers, those rich in glycine (B1666218) residues are frequently employed due to their inherent flexibility and resistance to proteolytic degradation. This technical guide provides a comprehensive overview of the fundamental principles governing the function of glycine-repeat linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of linker sequences for therapeutic and research applications.

Introduction to Peptide Linkers and the Significance of Glycine

Peptide linkers are sequences of amino acids that connect two or more protein domains.[1] Their primary role is to ensure that the fused domains can fold and function independently without steric hindrance. The choice of linker sequence is paramount, as its length, flexibility, and chemical properties can significantly impact the overall stability, activity, and pharmacokinetic profile of the engineered protein.[2]

Glycine-rich linkers, often in combination with serine (Gly-Ser or GS linkers), are the most prevalently used flexible linkers.[2][3] The unique structural property of glycine, the simplest amino acid with a single hydrogen atom as its side chain, allows for a high degree of rotational freedom around its Cα-N and Cα-C bonds. This conformational flexibility is crucial for several reasons:

-

Minimizing Steric Hindrance: The flexibility of glycine repeats allows the connected protein domains to orient themselves freely, preventing improper folding and aggregation.[4]

-

Promoting Domain Interactions: In constructs where the linked domains need to interact, such as in single-chain variable fragments (scFv), the linker provides the necessary mobility for proper association.[4][5]

-

Preventing Secondary Structure Formation: The high conformational entropy of glycine-rich sequences discourages the formation of rigid secondary structures within the linker itself, which could otherwise interfere with the function of the fused domains.[6][7]

-

Improving Solubility and Stability: The inclusion of polar amino acids like serine alongside glycine helps to maintain the linker's solubility in aqueous environments through hydrogen bonding with water molecules.[2][3] Glycine-rich linkers have also been shown to be stable against proteolytic enzymes.[2][3]

Quantitative Analysis of Glycine Linker Properties

The biophysical properties of glycine-rich linkers, such as their flexibility and impact on protein stability, have been quantitatively characterized in several studies. This data is invaluable for the rational design of linkers with desired characteristics.

Impact of Glycine Content on Linker Flexibility

The flexibility of a peptide linker can be quantified by its persistence length (Lp), which is a measure of the polymer's stiffness. A lower persistence length corresponds to a more flexible linker. A study by van Rosmalen et al. utilized Förster Resonance Energy Transfer (FRET) to measure the persistence lengths of linkers with varying glycine content.[6][7][8][9]

| Linker Repeat Sequence | Glycine Content (%) | Persistence Length (Lp) in Å |

| (G₄S₂)ₙ | 66.7 | 3.7[7] |

| (G₂S₄)ₙ | 33.3 | 4.5[6][7][8][9] |

| (GS₅)ₙ | 16.7 | 4.8[6][7][8][9] |

| (S₆)ₙ | 0 | 6.2[6][7][8][9] |

| Table 1: Experimentally determined persistence lengths of Glycine-Serine linkers with varying glycine content. Data sourced from van Rosmalen et al.[6][7][8][9] |

As the data clearly indicates, a higher glycine content leads to a lower persistence length, confirming the role of glycine in conferring flexibility to the peptide linker.

Influence of Linker Length and Composition on Protein Stability

The length and amino acid composition of a linker can significantly affect the stability and folding kinetics of a fusion protein. A study on single-chain Arc repressor investigated these effects by creating libraries of linkers with varying lengths and compositions.[10]

| Linker Length (residues) | Stability (ΔGᵤ in kcal/mol) | Effective Concentration (Cₑբբ) |

| 9 | ~3 | ~6 µM |

| 19 | 8.4 | 80 mM |

| 47-59 | ~4.5 | ~150 µM |

| Table 2: Effect of glycine-rich linker length on the stability of single-chain Arc repressor. Maximum stability was observed with a 19-residue linker. Data sourced from Robinson & Sauer, 1998.[10] |

Furthermore, by randomizing a 16-residue region within a 19-residue linker, the study examined the impact of Ala/Gly and Ser/Gly ratios on stability.[10]

| Linker Composition (in 16-residue randomized region) | Most Stable Composition | Primary Kinetic Effect |

| Alanine (B10760859)/Glycine (ALX) Library | 11 Alanines, 5 Glycines | Alanine accelerates folding |

| Serine/Glycine (SGX) Library | 7 Serines, 9 Glycines | Serine slows unfolding |

| Table 3: Optimal Ala/Gly and Ser/Gly composition for maximal stability in a single-chain protein linker. Data sourced from Robinson & Sauer, 1998.[10] |

These findings demonstrate that while glycine provides flexibility, a degree of rigidity introduced by other residues like alanine or serine can be beneficial for optimizing protein stability.[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a practical framework for researchers.

Characterization of Linker Flexibility using FRET

This protocol is based on the work of van Rosmalen et al. for determining linker persistence length.[6][7]

Objective: To quantify the flexibility of a peptide linker by measuring the FRET efficiency between two fluorescent proteins connected by the linker.

Materials:

-

Expression vectors for ECFP-linker-EYFP fusion proteins.

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

IPTG for induction.

-

Ni-NTA affinity chromatography column.

-

Spectrofluorometer.

Methodology:

-

Molecular Cloning:

-

Design and synthesize DNA sequences encoding the linkers of interest.

-

Clone these linker sequences into an expression vector between the coding sequences for a FRET donor (ECFP) and acceptor (EYFP). A series of constructs with varying linker lengths should be created for each linker composition.[7]

-

-

Protein Expression and Purification:

-

Transform the expression constructs into an appropriate E. coli strain.

-

Grow the bacterial cultures to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them.

-

Purify the His-tagged fusion proteins using Ni-NTA affinity chromatography.

-

-

Spectroscopic Measurements:

-

Prepare purified protein samples in a suitable buffer (e.g., PBS).

-

Measure the fluorescence emission spectra of the fusion proteins using a spectrofluorometer. Excite the ECFP donor at its excitation maximum (e.g., 433 nm) and record the emission spectrum, which will show peaks for both ECFP and the FRET-sensitized EYFP emission.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) from the fluorescence emission spectra.

-

Model the linker as a worm-like chain (WLC) or Gaussian chain (GC) to theoretically calculate the expected FRET efficiency as a function of linker length and persistence length.[6][7][8][9]

-

Fit the experimental FRET efficiency data to the theoretical models to determine the persistence length (Lp) of the linker.[6][7][8][9]

-

Construction of Fusion Proteins using Overlap Extension PCR

This is a common method for inserting a linker sequence between two protein domains.[11]

Objective: To create a single open reading frame encoding a fusion protein with an intervening linker sequence.

Materials:

-

DNA templates for Protein A and Protein B.

-

PCR primers (forward and reverse for both proteins, plus internal primers with overlapping linker sequences).

-

High-fidelity DNA polymerase.

-

Agarose gel electrophoresis equipment.

-

DNA purification kit.

Methodology:

-

Primer Design:

-

Forward primer for Protein A (Fwd-A).

-

Reverse primer for Protein A (Rev-A) that includes the 5' end of the linker sequence.

-

Forward primer for Protein B (Fwd-B) that is complementary to Rev-A and contains the 3' end of the linker sequence.

-

Reverse primer for Protein B (Rev-B).

-

-

First Round of PCR:

-

Perform two separate PCR reactions:

-

Reaction 1: Amplify Protein A using Fwd-A and Rev-A primers.

-

Reaction 2: Amplify Protein B using Fwd-B and Rev-B primers.

-

-

Purify the PCR products from both reactions.

-

-

Second Round of PCR (Overlap Extension):

-

Combine the purified PCR products from Reaction 1 and Reaction 2 in a new PCR tube.

-

Perform a few cycles of PCR without any primers. The overlapping linker sequences will allow the two fragments to anneal and extend, creating a full-length fusion construct.

-

-

Third Round of PCR (Amplification):

-

Add the Fwd-A and Rev-B primers to the reaction from the previous step.

-

Perform a standard PCR to amplify the full-length fusion protein gene.

-

Purify the final PCR product and proceed with cloning into an expression vector.

-

Applications and Signaling Pathways

Glycine-rich linkers are integral to the design of advanced biotherapeutics. The following diagrams illustrate their role in key applications.

In CAR-T cell therapy, a flexible linker is crucial for the proper function of the chimeric antigen receptor. It connects the single-chain variable fragment (scFv), which recognizes the tumor antigen, to the transmembrane and intracellular signaling domains that activate the T-cell.[12][13]

The following workflow illustrates the FRET-based experimental design for characterizing linker flexibility.

The selection of a linker often involves a trade-off between flexibility and stability. The following diagram illustrates the logical considerations for linker design.

Conclusion

Glycine-rich linkers are a versatile and powerful tool in protein engineering and drug development. Their inherent flexibility, conferred by the unique structure of glycine, allows for the creation of stable and functional multi-domain proteins. By understanding the quantitative relationships between glycine content, linker length, and the resulting biophysical properties, researchers can rationally design linkers to meet the specific needs of their therapeutic or research applications. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for the design, construction, and characterization of fusion proteins incorporating glycine-repeat linkers. As the field of biotherapeutics continues to advance, the sophisticated design of these seemingly simple connectors will remain a cornerstone of success.

References

- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]

- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 4. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]

- 5. Detection of a phosphorylated glycine-serine linker in an IgG-based fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research.tue.nl [research.tue.nl]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. blog.cellsignal.com [blog.cellsignal.com]

N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-pentaglycine, is a chemical reagent utilized in bioconjugation and click chemistry. Its structure incorporates a pentaglycine (B1581309) peptide chain and a terminal azide (B81097) group. The presence of the azide functional group, while essential for its reactivity, introduces specific handling and safety considerations. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and hazard mitigation strategies for this compound to ensure its safe use in a laboratory setting.

While a Safety Data Sheet (SDS) from one supplier classifies this compound as not hazardous, this should be treated with significant caution.[1] General principles for handling organic azides, a class of compounds known for their potential energetic properties, should be applied.

Chemical and Physical Properties

A summary of the basic chemical information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2250433-77-1 | [1][2] |

| Molecular Formula | C10H15N7O6 | [1][2] |

| Molecular Weight | 329.27 g/mol | [1] |

Hazard Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[3][4] The stability of organic azides is often evaluated using established guidelines.

Energetic Potential Evaluation

Two common rules of thumb for assessing the stability of organic azides are the "(C+O)/N ratio" and the "Rule of Six".

| Guideline | Calculation for N3-(Gly)5-OH | Implication | References |

| (NC + NO) / NN ≥ 3 | (10 Carbons + 6 Oxygens) / 7 Nitrogens ≈ 2.29 | A ratio below 3 suggests the compound may be energetic and should be handled with caution. | [3][5] |

| Rule of Six | 10 Carbon atoms for 1 azide group. | Having more than six carbons per energetic group suggests the compound may be relatively safe to handle with appropriate precautions. | [4][5][6] |

Given the conflicting guidance from these two rules, a conservative approach to handling is strongly recommended. The compound should be treated as potentially hazardous.

Toxicological Hazards

There is limited specific toxicological data available for this compound. However, the azide group is known to be highly toxic.[3] It is prudent to assume that this compound may be harmful if swallowed, inhaled, or in contact with skin.[4][7]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on best practices for handling potentially energetic and toxic organic azides.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Body Protection: A lab coat should be worn at all times.

Engineering Controls

-

All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

A safety shield should be used, especially when performing reactions, heating, or concentrating solutions.[4]

Handling Procedures

-

Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle the solid compound, as this could lead to the formation of shock-sensitive metal azides.[4][8] Use plastic or ceramic spatulas.

-

Grounding: Avoid using ground glass joints, as the friction can be an ignition source for explosive decomposition.[4]

-

Temperature Control: Store the compound in a cool, well-ventilated area, away from heat sources. Some guidelines for similar compounds recommend storage at or below room temperature.[4][6]

-

Avoid Incompatible Materials: Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[8] Also, avoid contact with strong oxidizing and reducing agents.[1] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form explosive compounds with azides.[4][8]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Unused or expired material, as well as contaminated consumables (e.g., weigh boats, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

-

Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]

-

Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[8]

Visualized Workflows and Relationships

Logical Flow for Hazard Mitigation

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N3-Gly-Aeg(Fmoc)-OH for Conformational Constraints in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract